Stellatin
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Overview
Description
Stellatin is a novel phenolic metabolite isolated from the fungus Aspergillus variecolor. It is chemically identified as 3,4-dihydro-8-hydroxy-7-hydroxymethyl-6-methoxy-isocoumarin . This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of stellatin involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the isocoumarin core: This is achieved through a series of condensation reactions.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the isocoumarin ring.
Hydroxymethylation: Addition of a hydroxymethyl group to the isocoumarin core.
Chemical Reactions Analysis
Stellatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include quinone derivatives, dihydrothis compound, and substituted this compound derivatives.
Scientific Research Applications
Stellatin has shown promise in various scientific research applications:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology: this compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown that this compound derivatives can inhibit cyclooxygenase (COX) enzymes, making them potential candidates for anti-inflammatory drugs
Industry: this compound’s chemical stability and reactivity make it a potential candidate for use in industrial applications, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of stellatin involves its interaction with specific molecular targets. For example, this compound derivatives inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making this compound derivatives potential anti-inflammatory agents.
Comparison with Similar Compounds
Stellatin can be compared with other phenolic metabolites and isocoumarin derivatives:
Similar Compounds: Other phenolic metabolites include flavonoids and coumarins, which also exhibit antioxidant and antimicrobial properties.
Uniqueness: this compound’s unique combination of hydroxyl, methoxy, and hydroxymethyl groups on the isocoumarin core distinguishes it from other similar compounds. This unique structure contributes to its specific biological activities and chemical reactivity.
Properties
CAS No. |
62995-11-3 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-6-4-7(13)10-8(17-6)5-9(15-2)12(16-3)11(10)14/h4-5,14H,1-3H3 |
InChI Key |
PJCFJNHVNWMRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)OC)O |
Origin of Product |
United States |
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